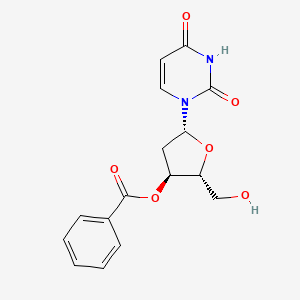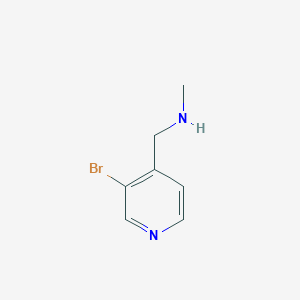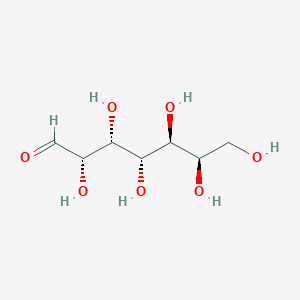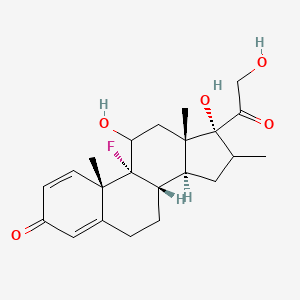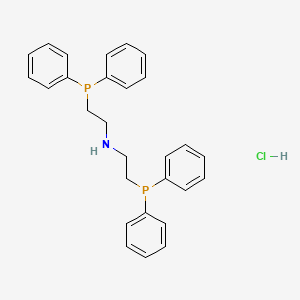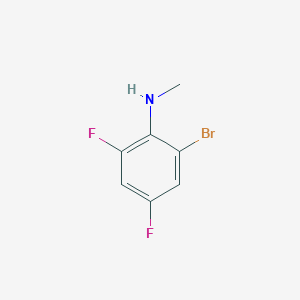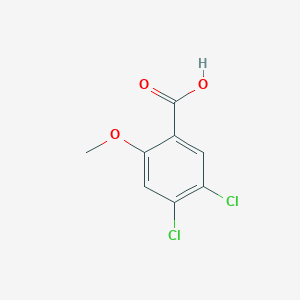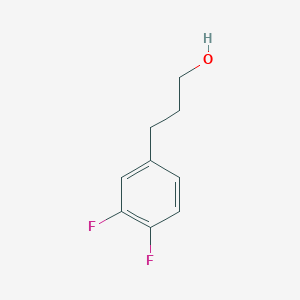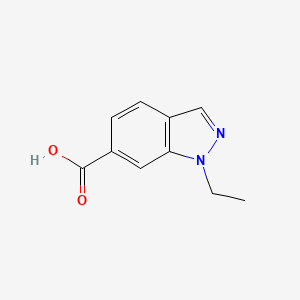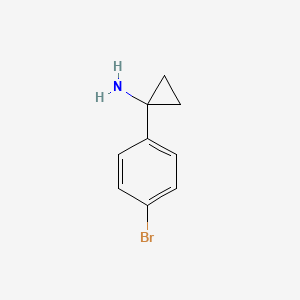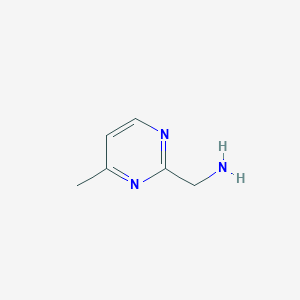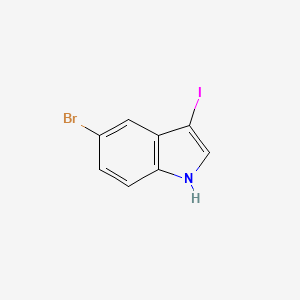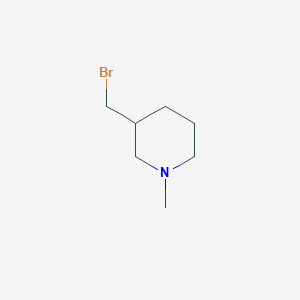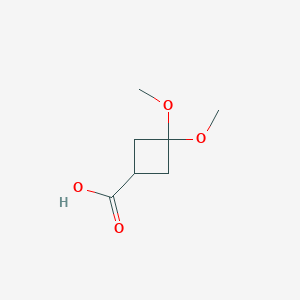
3-甲基喹喔啉-5-胺
描述
3-Methylquinoxalin-5-amine is a chemical compound used for various purposes in industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 3-Methylquinoxalin-5-amine involves several steps. For instance, a solution of 2-methyl-8-nitroquinoxaline in methanol was added dropwise to a 20% aqueous solution of titanium trichloride at 0° C . After the addition, the reaction solution was warmed to room temperature, and the mixture was stirred for another hour .Molecular Structure Analysis
The molecular structure of 3-Methylquinoxalin-5-amine consists of 12 heavy atoms, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis
Quinoxaline derivatives, including 3-Methylquinoxalin-5-amine, have been involved in various chemical reactions. For instance, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol .Physical And Chemical Properties Analysis
3-Methylquinoxalin-5-amine has a molecular weight of 159.19 . It is a solid at room temperature .科学研究应用
Application Summary
3-Methylquinoxalin-2(1H)-one, a derivative of 3-Methylquinoxalin-5-amine, is used in recyclable heterogeneous catalytic reactions for direct C–H functionalisation .
Method of Application
In 2022, Kapoor et al. used barium chloride-embedded polyaniline (Ba/PANI) nanocomposites as heterogeneous mesoporous nanocatalysts for the preparation of bioactive (E)-3-substituted styrylquinoxalin-2(1H)-ones from 3-methylquinoxalin-2(1H)-one and substituted aldehydes under solvent-free conditions .
Results or Outcomes
The study demonstrated the effectiveness of this method in the production of styrylquinoxalin-2(1H)-ones .
2. Medicinal Chemistry
Application Summary
Quinoxaline derivatives, including those of 3-Methylquinoxalin-5-amine, have been synthesized and evaluated for their anticancer activity .
Method of Application
Three series of quinoxaline derivatives were synthesized and biologically evaluated against three tumor cell lines (HCT116 human colon carcinoma, HepG2, liver hepatocellular carcinoma and MCF-7, human breast adenocarcinoma cell line), in addition to VEGFR-2 enzyme inhibition activity .
Results or Outcomes
Compounds derived from 3-Methylquinoxalin-5-amine exhibited promising activity against the tested cell lines and weak activity against VEGFR-2 . One compound in particular, VIIIc, induced a significant disruption in the cell cycle profile and cell cycle arrest at the G2/M phase boundary .
3. Antimalarial Activity
Application Summary
Quinoxaline derivatives, including those of 3-Methylquinoxalin-5-amine, have been synthesized and tested for their antimalarial activity .
Method of Application
Several decades ago, quinoxaline derivatives were first synthesized and tested for antimalarial activity .
Results or Outcomes
The results of these early studies showed that quinoxaline derivatives exhibited antimalarial activity .
4. Antiviral Activity
Application Summary
Quinoxaline derivatives, including those of 3-Methylquinoxalin-5-amine, have been synthesized and tested for their antiviral activity .
Method of Application
Indolo-(2,3-b)quinoxaline derivatives and 3,4-dihydro quinoxaline-2(1H)-thiones derivatives were reported for their antiviral activity .
Results or Outcomes
The results of these studies showed that quinoxaline derivatives exhibited antiviral activity .
5. Anti-HIV Activity
Application Summary
Quinoxaline derivatives, including those of 3-Methylquinoxalin-5-amine, have been synthesized and tested for their anti-HIV activity .
Method of Application
Indolo-(2,3-b)quinoxaline derivatives and 3,4-dihydro quinoxaline-2(1H)-thiones derivatives were reported for their anti-viral activity .
Results or Outcomes
The results of these studies showed that quinoxaline derivatives exhibited anti-HIV activity .
6. Anti-Inflammatory Activity
Application Summary
Quinoxaline derivatives, including those of 3-Methylquinoxalin-5-amine, have been synthesized and tested for their anti-inflammatory activity .
Method of Application
Several decades ago, quinoxaline derivatives were first synthesized and tested for anti-inflammatory activity .
Results or Outcomes
The results of these early studies showed that quinoxaline derivatives exhibited anti-inflammatory activity .
安全和危害
未来方向
属性
IUPAC Name |
3-methylquinoxalin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZGIJQANGIGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311246 | |
| Record name | 3-Methyl-5-quinoxalinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxalin-5-amine | |
CAS RN |
19031-43-7 | |
| Record name | 3-Methyl-5-quinoxalinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19031-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-quinoxalinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

